4-Ethylphenyl 4-ethoxy-3-nitrobenzoate
Description
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32g/mol |
IUPAC Name |
(4-ethylphenyl) 4-ethoxy-3-nitrobenzoate |
InChI |
InChI=1S/C17H17NO5/c1-3-12-5-8-14(9-6-12)23-17(19)13-7-10-16(22-4-2)15(11-13)18(20)21/h5-11H,3-4H2,1-2H3 |
InChI Key |
OCFOQQYDDDIKKJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Benzoate Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to the meta position and reducing ring reactivity . Halogen Substituents (e.g., -Cl in Ethyl 4-chloro-3-nitrobenzoate) increase molecular weight and polarity, enhancing crystallinity .
- Ester Group Variations: Replacing the ethyl ester with a 4-ethylphenyl group introduces steric bulk, which may reduce solubility in polar solvents but improve thermal stability . Amide-linked analogs (e.g., Ethyl 4-((4-chloro-3-nitrobenzoyl)amino)benzoate) exhibit higher rigidity due to hydrogen bonding, as seen in crystal structures .
Preparation Methods
Acid-Catalyzed Direct Esterification Using Polyfluoroalkanesulfonic Acids
Direct esterification of 4-ethoxy-3-nitrobenzoic acid with 4-ethylphenol in the presence of polyfluoroalkanesulfonic acid catalysts (e.g., tetrafluoroethanesulfonic acid) offers a high-yield route to the target compound . Adapted from a patented process for alkyl nitrobenzoates , this method involves:
-
Dissolving 4-ethoxy-3-nitrobenzoic acid in an inert solvent (e.g., toluene or chlorobenzene).
-
Adding 2–4 mol% catalyst and heating to 62–95°C under argon.
-
Gradually introducing 4-ethylphenol (400–500 mol% excess) while distilling off water and solvent.
-
Post-reaction extraction of the catalyst via aqueous washes, followed by solvent removal and product isolation.
Key Advantages :
Limitations :
-
Requires careful temperature control to prevent phenol decomposition.
-
High catalyst costs for industrial-scale applications.
Microwave-Assisted Synthesis with Zeolite Catalysts
The application of ultradispersed natural zeolites (e.g., H-MOR, H-HEU-M) under microwave irradiation (2450 MHz, 300 W) provides an eco-friendly alternative . While originally developed for ethyl 4-nitrobenzoate , this method can be adapted for 4-ethylphenyl esters:
-
Mixing 4-ethoxy-3-nitrobenzoic acid with 4-ethylphenol in a solvent-free system.
-
Adding ultradispersed zeolite catalysts (290–480 nm particle size).
-
Irradiating the mixture at 80°C for 2 hours under argon.
-
Filtering the catalyst and isolating the product via alkaline extraction.
Performance Metrics :
Advantages :
Challenges :
-
Lower yields compared to acid-catalyzed methods.
-
Catalyst preparation requires ultrasonic or microwave pretreatment .
Transesterification of Ethyl 4-Ethoxy-3-Nitrobenzoate
Ethyl 4-ethoxy-3-nitrobenzoate (CID 16637487) serves as a viable intermediate for transesterification with 4-ethylphenol. This two-step process involves:
Step 1: Synthesis of Ethyl Ester
Step 2: Transesterification
-
Reacting the ethyl ester with 4-ethylphenol in the presence of a base (e.g., sodium hydride).
-
Heating at 80–100°C in dimethylformamide (DMF) for 12–24 hours.
-
Isolating the product via acidification and recrystallization.
Yield Considerations :
-
Transesterification typically achieves 65–75% yields in analogous systems .
-
Excess 4-ethylphenol (3–4 equivalents) improves conversion.
Benefits :
Drawbacks :
-
Multi-step synthesis increases complexity.
-
Base-sensitive functional groups may degrade.
Comparative Analysis of Methodologies
The table below contrasts the three primary methods:
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|---|
| Acid-Catalyzed | Polyfluoroalkanesulfonic | 62–95 | 4–6 | >80 | Moderate |
| Microwave-Assisted | H-MOR Zeolite | 80 | 2 | 55–67 | High |
| Transesterification | Sodium Hydride | 80–100 | 12–24 | 65–75 | Low |
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